Tizoxanide

Descripción general

Descripción

Es el metabolito activo del nitazoxanide, que se hidroliza en el cuerpo humano para formar tizoxanide . El this compound ha mostrado eficacia contra una variedad de protozoos, helmintos y bacterias anaeróbicas, lo que lo convierte en un compuesto valioso en el tratamiento de infecciones parasitarias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El tizoxanide se sintetiza a partir del nitazoxanide mediante una reacción de hidrólisis. El proceso implica la eliminación del grupo acetilo del nitazoxanide para formar this compound . Las condiciones de reacción generalmente incluyen el uso de una base como el hidróxido de sodio en un medio acuoso .

Métodos de Producción Industrial

La producción industrial del this compound implica la hidrólisis a gran escala del nitazoxanide. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. La reacción se lleva a cabo en reactores con temperatura y pH controlados para facilitar la reacción de hidrólisis .

Análisis De Reacciones Químicas

Tipos de Reacciones

El tizoxanide experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse para formar sus derivados correspondientes de sulfóxido y sulfona.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus derivados de amina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se utilizan nucleófilos como aminas y tioles en reacciones de sustitución.

Principales Productos Formados

Oxidación: Derivados de sulfóxido y sulfona.

Reducción: Derivados de amina.

Sustitución: Varias tiazolidas sustituidas.

Aplicaciones Científicas De Investigación

Tizoxanide is the active circulating metabolite of nitazoxanide, a drug initially approved as an antiparasitic agent . Research indicates that this compound has a broad spectrum of pharmacological functions, showing activity against protozoa, anaerobic and microaerophilic bacteria, helminths, and viruses .

Scientific Research Applications

Antimicrobial Activity: this compound has demonstrated in vitro effectiveness against Mycobacterium tuberculosis . Studies using mycobacterial growth indicator tube (MGIT) cultures showed that both nitazoxanide and this compound exhibit antimycobacterial properties . However, the presence of plasma proteins may limit their potential as drugs for human tuberculosis .

Antiviral Agent: this compound is being explored as a broad-spectrum antiviral agent . In vitro results have shown that nitazoxanide is highly effective against SARS-CoV-2, the virus responsible for COVID-19, leading to ongoing clinical trials in the USA and Brazil . Clinical trials are also exploring its use in treating influenza . Nitazoxanide reduced viral titers in influenza-infected subjects .

Antiparasitic Activity: this compound has shown cestocidal activity against Taenia crassiceps cysts in vitro . When combined with albendazole sulphoxide, the effect was additive, suggesting that nitazoxanide in combination with albendazole could be useful for treating cysticercosis infections .

** anticancer Properties:** this compound has demonstrated antiglioma activity in vitro and in vivo by inducing G2/M cell cycle arrest and promoting the ROS-mediated apoptotic pathway . In vivo studies have shown that this compound can suppress the growth of established subcutaneous and intracranial orthotopic xenograft models of glioblastoma without significant side effects, prolonging the survival of mice bearing glioma .

Enhancing Drug Exposure: Co-administration of atazanavir/ritonavir can enhance this compound exposure, as indicated by a study on healthy volunteers .

Pharmacokinetics: this compound's pharmacokinetic parameters, such as AUC0-12h, Cmax, and C12, are significantly affected by co-administration with other drugs like atazanavir/ritonavir .

Data Tables

| Parameter | Period 1 (this compound Alone) | Period 2 (this compound + Atazanavir/Ritonavir) | GMR |

|---|---|---|---|

| AUC0-12h (ng.h/mL) | 124,967.7 | 233,984.1 | 1.872 |

| Cmax (ng/mL) | 4375.7 | 8882.1 | 2.029 |

| C12 (ng/mL) | 553.8 | 1740.7 | 3.143 |

Case Studies

- Tuberculosis Treatment: A study evaluated nitazoxanide and this compound as antimycobacterial agents using MGIT cultures and a whole blood bactericidal assay . The study found that while both NTZ and TIZ showed activity against Mycobacterium tuberculosis in vitro, their effectiveness might be limited by interactions with plasma proteins .

- Antiviral Research for COVID-19: With the emergence of SARS-CoV-2, nitazoxanide was identified as a potential therapeutic due to its in vitro effectiveness against the virus . This led to multiple clinical trials in the USA and Brazil to explore its safety and efficacy in treating COVID-19 .

- Glioblastoma Treatment: this compound was investigated for its potential in treating glioblastoma. In vivo studies demonstrated that TIZ could suppress the growth of subcutaneous and intracranial orthotopic xenograft models of GBM, prolonging the survival of mice without causing obvious side effects .

Mecanismo De Acción

El tizoxanide ejerce sus efectos interfiriendo con el ciclo de la piruvato: ferredoxina/flavodoxina oxidorreductasa (PFOR), que es esencial para el metabolismo energético anaeróbico de varios microorganismos . Esta interrupción conduce a la inhibición de la producción de energía en los parásitos, lo que finalmente provoca su muerte . Además, se ha demostrado que el this compound induce lesiones en las membranas celulares y despolariza las membranas mitocondriales .

Comparación Con Compuestos Similares

Compuestos Similares

Nitazoxanide: El compuesto madre del tizoxanide, también una tiazolida con propiedades antiparasitarias similares.

Denitrothis compound: Un derivado del this compound con modificaciones en el grupo nitro.

RM 4803, RM 4807, RM 4809, RM 4819: Otros derivados de tiazolida con distintos grados de eficacia contra bacterias anaeróbicas.

Unicidad

El this compound es único debido a su actividad de amplio espectro contra una amplia gama de parásitos, bacterias y virus . También es el metabolito activo del nitazoxanide, lo que lo convierte en un componente crucial en la actividad farmacológica del compuesto madre . Su capacidad para interrumpir el ciclo PFOR e inducir lesiones en la membrana lo diferencia de otros agentes antiparasitarios .

Actividad Biológica

Tizoxanide (TIZ), the active metabolite of nitazoxanide (NTZ), has garnered significant attention for its diverse biological activities, particularly in oncology and infectious disease treatment. This article explores the biological activity of TIZ, including its mechanisms of action, efficacy against various pathogens, and its potential role in cancer therapy.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Cell Cycle Arrest and Apoptosis : TIZ has been shown to induce G2/M cell cycle arrest in glioblastoma cells by inhibiting cyclin-dependent kinase 1 (CDK1) activity. This results in apoptosis through the accumulation of reactive oxygen species (ROS) and modulation of pro-death signaling pathways .

- Antimicrobial Activity : TIZ demonstrates significant activity against various pathogens, including bacteria, protozoa, and viruses. It acts by disrupting metabolic processes essential for pathogen survival .

Efficacy Against Cancer

Recent studies have highlighted TIZ's potential in cancer therapy:

- In Vitro Studies : TIZ inhibited the proliferation of human glioblastoma cell lines (U87, U118, A172) with IC50 values ranging from 0.73 to 2.31 µM. It also reduced colony formation in a dose-dependent manner .

- In Vivo Studies : Animal models have shown that TIZ can effectively reduce tumor size and improve survival rates in glioblastoma-bearing mice, indicating its potential as an effective therapeutic agent .

Antimicrobial Activity

TIZ's antimicrobial properties have been investigated in various contexts:

- Mycobacterium tuberculosis : In vitro studies demonstrated that both NTZ and TIZ inhibit the growth of Mycobacterium tuberculosis at concentrations ≥16 µg/ml in mycobacterial growth indicator tube (MGIT) cultures. However, high protein binding limits their effectiveness in human plasma .

- Cestodes : TIZ was found to exhibit cestocidal activity against Taenia crassiceps cysts with EC50 values comparable to those of NTZ and albendazole. The combination of TIZ with albendazole showed an additive effect .

Clinical Trials and Case Studies

Recent clinical trials have evaluated the efficacy of TIZ in treating viral infections:

- COVID-19 : A randomized double-blind placebo-controlled trial indicated that nitazoxanide (and by extension TIZ) reduced the duration of symptoms in patients with mild to moderate COVID-19. The treatment group experienced a significant reduction in time to return to usual health compared to placebo .

Summary of Research Findings

Propiedades

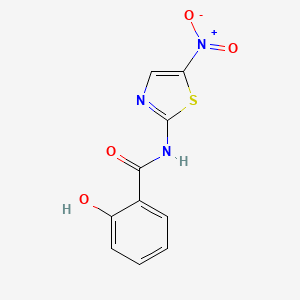

IUPAC Name |

2-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTZUTSGGSRHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169680 | |

| Record name | Tizoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173903-47-4 | |

| Record name | Tizoxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173903-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizoxanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173903474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tizoxanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15KFG88UOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Studies have shown that Tizoxanide reduces cellular ATP levels in a dose-dependent manner in both uninfected and influenza A and B virus-infected Madin-Darby canine kidney (MDCK) cells []. This decrease in ATP doesn't significantly impact cell viability and appears to be reversible upon removal of this compound from the culture medium.

A: While not directly demonstrated, the reduction of cellular ATP by this compound may indirectly suppress pro-inflammatory cytokine production. This is because a decrease in ATP can activate AMP-activated protein kinase (AMPK), which has been shown to suppress the secretion of pro-inflammatory cytokines [].

ANone: this compound has the molecular formula C10H7N3O4S and a molecular weight of 269.25 g/mol.

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Further studies are needed to evaluate its material compatibility and stability for applications beyond the biomedical field.

ANone: The provided research focuses on the antimicrobial and antiviral properties of this compound. There's no mention of catalytic activities associated with this compound.

A: Yes, computational methods, specifically molecular docking studies, have been employed to investigate the interaction of this compound with potential targets, such as the SARS-CoV-2 spike protein [].

A: Yes, researchers have combined experimental solid-state nuclear magnetic resonance (ssNMR) data with theoretical calculations to accurately determine the location of hydrogen atoms in the hydrogen bonds of crystalline this compound []. This approach provided valuable insights into the influence of intermolecular hydrogen bonding on the molecular structure of this compound in its solid state.

A: Replacing the nitro group of this compound with a bromide generally leads to decreased activity against Giardia lamblia []. Similarly, methylation or carboxylation of the benzene ring at position 3 significantly reduces activity, while methylation at position 5 completely abolishes the antiparasitic effect []. These findings highlight the importance of the nitro group and the specific substitution pattern on the benzene ring for the anti-giardial activity of this compound.

A: Researchers have explored amine salts of this compound to enhance its solubility []. These salts demonstrated improved aqueous solubility and absorption, indicating their potential for improved pharmacokinetic properties.

A: Formulation of this compound as amine salts, particularly the ethanolamine salt, has shown promise in enhancing its aqueous solubility and absorption characteristics [].

ANone: The provided research focuses on the pharmacological properties and potential applications of this compound. Information regarding specific SHE regulations would need to be obtained from relevant regulatory agencies and safety data sheets.

A: this compound is primarily metabolized in the liver to this compound glucuronide (TG) through glucuronidation [, , ].

A: The presence of food can influence the pharmacokinetic profile of this compound. Studies using physiologically-based pharmacokinetic (PBPK) modeling suggest that higher doses of Nitazoxanide might be needed when administered with food to achieve comparable plasma and lung this compound concentrations to those achieved in the fasted state [].

A: A study comparing two oral suspension formulations of Nitazoxanide (500 mg) in healthy Mexican adults showed that both formulations resulted in similar and relatively rapid absorption of this compound, with peak plasma concentrations achieved around 2-3 hours post-administration []. This suggests that Nitazoxanide is well-absorbed after oral administration and is efficiently converted to its active metabolite, this compound.

A: Several analytical methods have been developed and validated for the quantification of this compound in various biological matrices, including: * High-performance liquid chromatography (HPLC) with UV detection: This method has been used to determine this compound levels in human urine, plasma, and breast milk []. * HPLC coupled with mass spectrometry (MS/MS): This highly sensitive and specific method allows for the simultaneous quantification of this compound and its glucuronide metabolite in biological samples, such as mouse plasma []. * Ultra-performance liquid chromatography (UPLC) coupled with MS/MS: This method offers improved sensitivity and shorter analysis times compared to traditional HPLC methods and has been used for this compound quantification in human plasma []. * High-performance thin-layer chromatography (HPTLC) with densitometry: This method offers a simple, rapid, and cost-effective alternative to HPLC and has been validated for quantifying this compound in human plasma [].

A: Nitazoxanide and this compound exhibit potent activity against Helicobacter pylori, including strains resistant to metronidazole [, ]. This suggests that these compounds could be promising candidates for treating H. pylori infections, particularly those resistant to current therapies.

A: Yes, this compound demonstrates significant in vitro activity against various anaerobic bacterial species, including Bacteroides fragilis, Clostridium difficile, and Clostridium perfringens [, ].

A: Studies have demonstrated that this compound effectively inhibits Dengue virus type 2 (DENV-2) replication in Vero cells, primarily by interfering with intracellular processes like trafficking, vesicle-mediated transport, and post-translational modifications essential for viral replication [].

A: A study evaluating the potential of Nitazoxanide for H. pylori eradication found no evidence of acquired resistance after exposing strains to the drug []. This suggests that Nitazoxanide might be effective in treating infections caused by strains resistant to other commonly used antibiotics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.